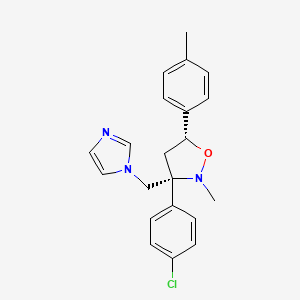![molecular formula C8H5NO3 B12909133 [1,3]Dioxolo[4,5-f][2,1]benzoxazole CAS No. 267-54-9](/img/structure/B12909133.png)
[1,3]Dioxolo[4,5-f][2,1]benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) is a heterocyclic compound that features a fused ring system consisting of a dioxole and a benzisoxazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) typically involves the use of commercially available starting materials. One common method involves the reaction of sesamol with 1,2,4,5-tetrachlorobenzene under specific conditions to form the core unit . The benzene core can then be derivatized via lithiation, allowing for the adjustment of its photophysical properties as desired .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .
Applications De Recherche Scientifique
[1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of [1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) involves its interaction with specific molecular targets and pathways. For example, in biological applications, the compound can act as a ligand that binds to specific enzymes, inhibiting their activity . The fluorescence properties of the compound are exploited in various assays to study enzyme activity and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,3]Dioxolo[4,5-f]benzodioxole: This compound shares a similar core structure but differs in its functional groups and photophysical properties.
[1,3]Dioxolo[4,5-f]benzothiazole: Another similar compound with a thiazole ring instead of an isoxazole ring, leading to different chemical and biological properties.
Uniqueness
[1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) is unique due to its specific ring structure and the resulting photophysical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
267-54-9 |
|---|---|
Formule moléculaire |
C8H5NO3 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
[1,3]dioxolo[4,5-f][2,1]benzoxazole |
InChI |
InChI=1S/C8H5NO3/c1-5-3-12-9-6(5)2-8-7(1)10-4-11-8/h1-3H,4H2 |
Clé InChI |
ICNZKFQVWBRVED-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=CC3=CON=C3C=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide](/img/structure/B12909067.png)

![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)

![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12909088.png)






![Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate](/img/structure/B12909141.png)
